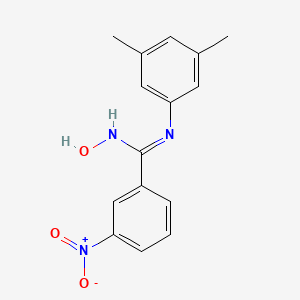
N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide” is a complex organic compound. It likely contains a 3,5-dimethylphenyl group (a benzene ring with two methyl groups at the 3rd and 5th positions), a hydroxy group (an -OH group), a 3-nitrobenzene group (a benzene ring with a nitro group at the 3rd position), and a carboximidamide group (a functional group with the formula -C(=NH)NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 3,5-dimethylphenyl and 3-nitrobenzene groups would likely form aromatic rings, while the hydroxy and carboximidamide groups would likely be attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. The presence of the nitro group could make the compound reactive, as nitro groups are electron-withdrawing and can activate the aromatic ring for electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability, while the nitro, hydroxy, and carboximidamide groups could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Polyimide Synthesis and Micropatterning
A study by Shin et al. (2007) discusses the synthesis of a positive-working, photosensitive polyimide developed from 2,2'-dihydroxy-3,3',4,4'-benzophenonetetracarboxylic dianhydride (DHBA) and 4,4'-oxydianiline. This polyimide exhibits unique micropatterning properties, showing potential for applications in microelectronics and materials science (Shin et al., 2007).
Organosoluble Polyimides
Research by Liaw et al. (2001) details the synthesis of new polyimides using a diamine, including 3,5-dimethylphenyl components. These polyimides possess high solubility and thermal stability, making them suitable for advanced material applications (Liaw et al., 2001).
Photochemical Nitration Studies
Schürmann and Lehnig (2000) conducted mechanistic studies on the photochemical nitration of compounds like 3,5-dimethylphenol, providing insights into the chemical behavior of similar compounds under specific conditions (Schürmann & Lehnig, 2000).
Pesticide Compound Structure
A study by Lee et al. (2013) on a formamidine pesticide, which includes a 3,5-dimethylphenyl structure, offers insights into the molecular architecture of such compounds. This can aid in the design of more effective pesticides and related applications (Lee et al., 2013).
Lanthanide Metal-Organic Frameworks
Research by Shi et al. (2015) on lanthanide(III)-organic frameworks, involving dimethylphenyl imidazole dicarboxylate, reveals their potential as fluorescence sensors for chemicals like benzaldehyde. This has implications for sensing and detection technologies (Shi et al., 2015).
Synthesis of Arylation Compounds
Gondela and Walczak (2006) discuss the synthesis of nitrophenyl- and dinitrophenyl-uracil derivatives, indicating potential applications in pharmaceuticals and organic synthesis (Gondela & Walczak, 2006).
Polyamide Solubility and Stability
Liaw et al. (2002) report on the synthesis of highly soluble polyamides using a diamine containing 3,5-dimethylphenyl elements. These polyamides' solubility and thermal properties are significant for materials engineering (Liaw et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-11(2)8-13(7-10)16-15(17-19)12-4-3-5-14(9-12)18(20)21/h3-9,19H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUVZWTGDOJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B2534584.png)
![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2534585.png)
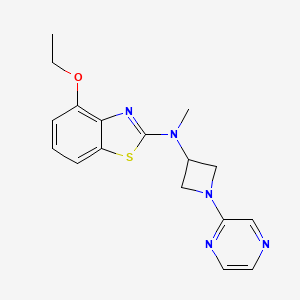
![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)
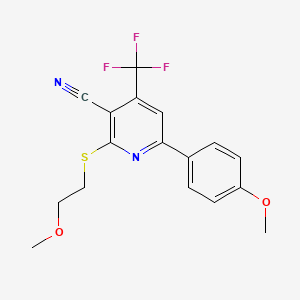
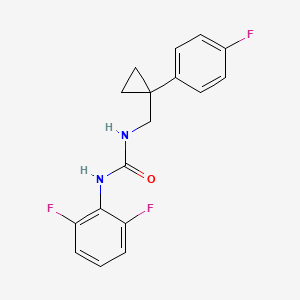
![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)
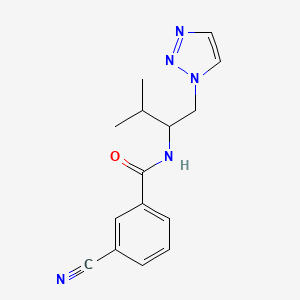
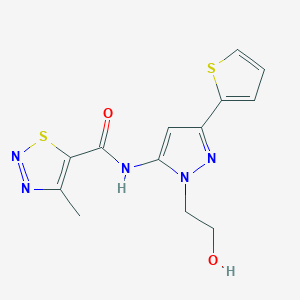
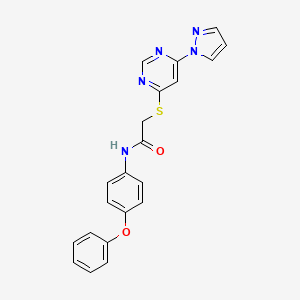
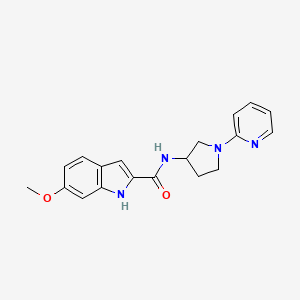
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)
![N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2534605.png)
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)